tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate
Overview
Description
Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R-O-CO-NH2, where R is an organic group . Carbamates are used in a wide range of applications, including as pesticides, fungicides, herbicides, and pharmaceuticals .
Synthesis Analysis
Carbamates can be synthesized through a variety of methods. One common method is the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate .Molecular Structure Analysis
The molecular structure of carbamates includes a carbonyl group (C=O) and an amine group (NH2). The presence of a C=O dipole allows carbamates to act as hydrogen bond acceptors, whereas the N-C dipole allows them to act as hydrogen bond donors, but to a lesser extent .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely depending on their specific structure. For example, they can range from volatile liquids to crystalline solids, and their solubility in water and organic solvents can also vary .Scientific Research Applications
Enantioselective Synthesis
Tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate plays a crucial role in the enantioselective synthesis of β-alanine derivatives, which are analogs of aromatic amino acids. This synthesis involves electrophilic attack on enolates derived from chiral oxazolidin-2-ones, highlighting its utility in synthesizing complex chiral compounds (Arvanitis et al., 1998).
Photoredox-Catalyzed Amination
In photoredox catalysis, tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate acts as an amidyl-radical precursor. This application is crucial for creating a range of 3-aminochromones under mild conditions, demonstrating its value in photocatalyzed protocols for assembling bioactive compounds (Wang et al., 2022).
Diels-Alder Reaction
This compound is used in the Diels-Alder reaction, a key method in synthetic organic chemistry. Its use in the preparation of hexahydroindolinones exemplifies its versatility in forming complex cyclic structures (Padwa et al., 2003).
Intermediate in Nucleotide Analogs Synthesis
It serves as an intermediate for the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides, demonstrating its significance in nucleotide chemistry (Ober et al., 2004).
Synthesis of Biologically Active Compounds
This compound is used in synthesizing intermediates of natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines, indicating its importance in medicinal chemistry (Tang et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFWQCDBEALMAQ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate | |
CAS RN |
1565137-65-6 | |
Record name | tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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